molecular formula C7H11NO B8781486 6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one

6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one

Cat. No. B8781486
M. Wt: 125.17 g/mol
InChI Key: NOEANOXILSYOIN-UHFFFAOYSA-N
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Patent
US08242285B2

Procedure details

To this solution was added 569.5 g of 1% hydrochloric acid and mixed, and liquid-partitioning was caused. An organic layer obtained by liquid-partitioning was washed with 262.5 g of a 5% sodium hydrogen carbonate aqueous solution, further washed with 262.5 g of water, then, 1652.8 g of a toluene solution containing 349.7 g (1.552 mol) of 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one was obtained. The yield with respect to 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one was 99.4%.
Quantity
569.5 g
Type
reactant
Reaction Step One
Name
3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one
Quantity
349.7 g
Type
reactant
Reaction Step Two
Quantity
1652.8 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C(OC([N:9]1[CH2:14][CH:13]2[CH:11]([C:12]2([CH3:16])[CH3:15])[C:10]1=[O:17])=O)(C)(C)C>C1(C)C=CC=CC=1>[CH3:15][C:12]1([CH3:16])[CH:11]2[CH:13]1[CH2:14][NH:9][C:10]2=[O:17]

Inputs

Step One
Name
Quantity
569.5 g
Type
reactant
Smiles
Cl
Step Two
Name
3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one
Quantity
349.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(C2C(C2C1)(C)C)=O
Name
Quantity
1652.8 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
liquid-partitioning
CUSTOM
Type
CUSTOM
Details
An organic layer obtained
CUSTOM
Type
CUSTOM
Details
by liquid-partitioning
WASH
Type
WASH
Details
was washed with 262.5 g of a 5% sodium hydrogen carbonate aqueous solution
WASH
Type
WASH
Details
further washed with 262.5 g of water
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CNC(C12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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